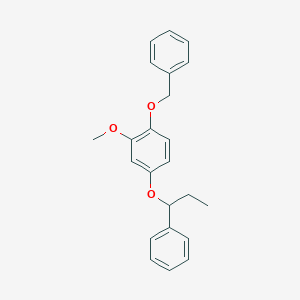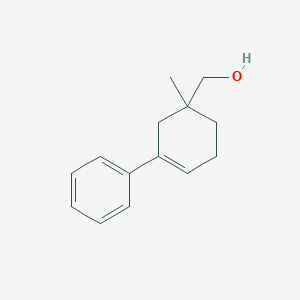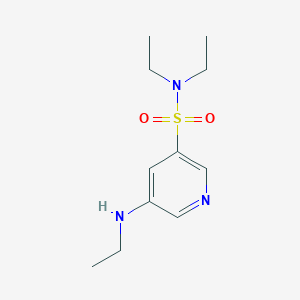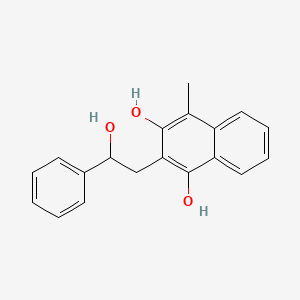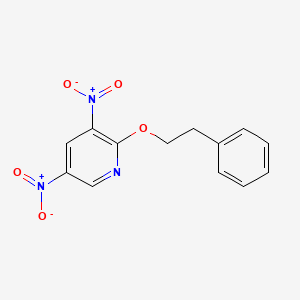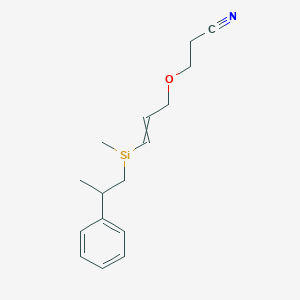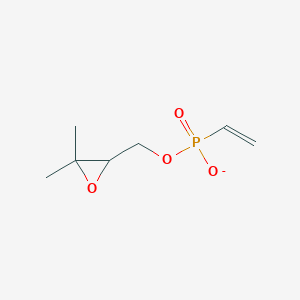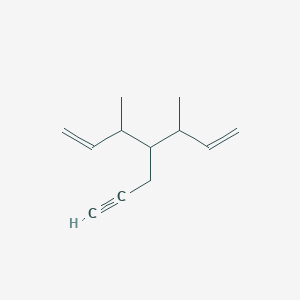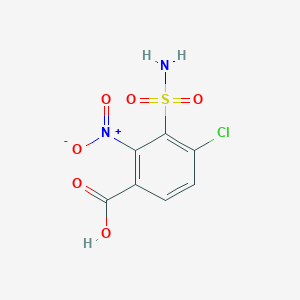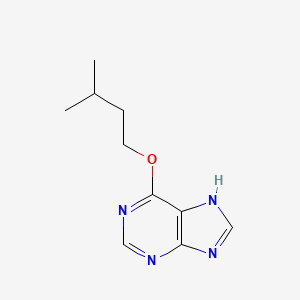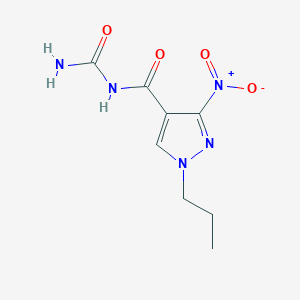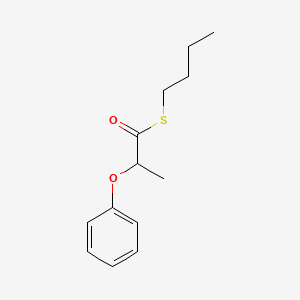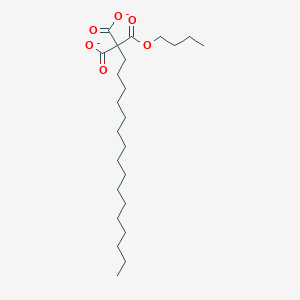
(Butoxycarbonyl)(hexadecyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butoxycarbonyl)(hexadecyl)propanedioate is an organic compound that belongs to the class of carboxylic acid derivatives It is characterized by the presence of a butoxycarbonyl group and a hexadecyl chain attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butoxycarbonyl)(hexadecyl)propanedioate typically involves the esterification of propanedioic acid derivatives with butoxycarbonyl and hexadecyl alcohols. One common method is the reaction of propanedioic acid with butoxycarbonyl chloride and hexadecyl alcohol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
(Butoxycarbonyl)(hexadecyl)propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation: The hexadecyl chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Propanedioic acid, butanol, and hexadecanol.
Oxidation: Hydroxylated or carbonylated derivatives of the hexadecyl chain.
Substitution: Compounds with substituted butoxycarbonyl groups.
Scientific Research Applications
(Butoxycarbonyl)(hexadecyl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It can be used as a precursor for the synthesis of drug molecules with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific properties, such as hydrophobic coatings or surfactants.
Mechanism of Action
The mechanism of action of (Butoxycarbonyl)(hexadecyl)propanedioate involves its interaction with molecular targets through its functional groups. The butoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the hexadecyl chain can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl propanedioate: Similar in structure but lacks the butoxycarbonyl and hexadecyl groups.
Hexadecyl propanedioate: Similar but lacks the butoxycarbonyl group.
Butoxycarbonyl propanedioate: Similar but lacks the hexadecyl group.
Uniqueness
(Butoxycarbonyl)(hexadecyl)propanedioate is unique due to the presence of both butoxycarbonyl and hexadecyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61867-69-4 |
|---|---|
Molecular Formula |
C24H42O6-2 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-butoxycarbonyl-2-hexadecylpropanedioate |
InChI |
InChI=1S/C24H44O6/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-24(21(25)26,22(27)28)23(29)30-20-6-4-2/h3-20H2,1-2H3,(H,25,26)(H,27,28)/p-2 |
InChI Key |
VBFRJSGSZOSZQA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)[O-])(C(=O)[O-])C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Methylenebis{2-[(prop-2-en-1-yl)oxy]naphthalene}](/img/structure/B14553934.png)

